![molecular formula C10H20O2SSi B2882510 3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde CAS No. 2416231-31-5](/img/structure/B2882510.png)
3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde
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Overview
Description
This compound contains a thietane ring, which is a heterocyclic compound with a four-membered ring containing three carbon atoms and one sulfur atom. It also has an aldehyde functional group attached to the ring, and a tert-butyl(dimethyl)silyl ether group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable thietane precursor with a tert-butyl(dimethyl)silyl protected aldehyde . The tert-butyl(dimethyl)silyl group is often used as a protecting group in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the characteristic tetrahedral geometry of the thietane ring, with the oxygen of the aldehyde group and the oxygen of the silyl ether group likely in axial positions .Chemical Reactions Analysis
The aldehyde group is a reactive functional group that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation . The silyl ether group can act as a protecting group and can be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .Scientific Research Applications
Organic Synthesis and Material Science Applications
Synthesis and Photophysical Properties : The synthesis of tert-Butyl-1,3-dimethylpyrene 5-carbaldehyde derivatives has shown promise for organic optoelectronic applications. These compounds demonstrate significant potential in areas like organic light-emitting devices (OLEDs) due to their unique photophysical properties. This research opens up possibilities for utilizing similar chemical structures in the development of new optoelectronic materials (Hu et al., 2013).
Chemical Warfare Agent Detection : A derivative, namely (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, was developed for the detection of chemical warfare nerve agents. This application underscores the importance of such chemicals in safety and defense technologies, demonstrating a rapid response and a visible color change when exposed to nerve agents (Lee et al., 2012).
Asymmetric Synthesis and Catalysis
Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, related in structure and synthetic utility, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the creation of a wide range of highly enantioenriched amines, showcasing the utility of protective groups like the tert-butyl(dimethyl)silyl group in stereochemical control during synthesis (Ellman et al., 2002).
Catalytic Synthesis Applications : The reactivity of certain silyl-protected compounds with organolithium reagents indicates potential applications in catalysis and synthetic methodology. This aspect is crucial for developing new synthetic routes and enhancing the efficiency of chemical transformations (Gimisis et al., 2003).
Drug Development and Biological Studies
- Enhancement of Drug Cytotoxicity : The tert-butyl dimethyl silyl group has been identified as playing a significant role in enhancing the cytotoxic activity of drugs against human tumor cells. This finding is crucial for the design of more effective cancer therapeutics, demonstrating how modifying chemical structures can lead to improved biological activities (Donadel et al., 2005).
Mechanism of Action
Target of Action
It’s known that this compound is a type of silyl ether , which are commonly used as protective groups in organic synthesis . They protect reactive hydroxyl groups and can be selectively deprotected when needed .
Mode of Action
The compound acts as a protective group for sensitive hydroxyl functionalities during chemical reactions . It forms a stable complex with the hydroxyl group, preventing it from participating in unwanted reactions. When the protective group is no longer needed, it can be removed using specific reagents .
Biochemical Pathways
Silyl ethers like this compound play a crucial role in multi-step organic synthesis procedures, where protection and deprotection of functional groups guide the course of the reactions .
Result of Action
The primary result of the action of this compound is the protection of sensitive hydroxyl groups during chemical reactions . This allows for more complex molecules to be synthesized without unwanted side reactions. The compound itself remains unchanged until it is deliberately removed.
Action Environment
The action of 3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde is influenced by various environmental factors. For instance, the stability of the protective group can be affected by the pH of the solution . Furthermore, the compound is sensitive to moisture and needs to be stored under an inert atmosphere .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2SSi/c1-9(2,3)14(4,5)12-10(6-11)7-13-8-10/h6H,7-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDOLGUXLSZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CSC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde |
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